(E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
Description
This compound features a pyrimidinone core (6-oxo-4-phenylpyrimidin-1(6H)-yl) linked via an ethyl group to an ethenesulfonamide scaffold substituted with a p-tolyl group. The pyrimidinone ring introduces hydrogen-bonding capabilities, while the p-tolyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability. Although direct synthetic or biological data for this compound are absent in the provided evidence, comparisons with structurally related ethenesulfonamide derivatives (Table 1) offer insights into its hypothetical properties .
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-17-7-9-18(10-8-17)11-14-28(26,27)23-12-13-24-16-22-20(15-21(24)25)19-5-3-2-4-6-19/h2-11,14-16,23H,12-13H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKACJJLWJCZRC-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the phenyl and tolyl groups through a series of substitution and coupling reactions. The final step often involves the formation of the sulfonamide linkage under mild conditions to ensure the integrity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The phenyl and tolyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in areas such as polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Key analogues include:
Table 1: Structural Comparison of Ethenesulfonamide Analogues
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Synthetic Yields: The target compound’s hypothetical synthesis may face challenges similar to low-yield analogues like (E)-3d (36% yield) due to steric hindrance from the pyrimidinone-ethyl group . In contrast, (E)-6c achieves 79% yield via straightforward condensation, suggesting substituent electronic effects (Br/F) facilitate reactivity .
- Melting Points : The p-tolyl group in the target compound likely increases crystallinity, aligning with the 138–140°C range seen in (E)-6c and (E)-3d . Polar groups in (E)-6l elevate its melting point to 146–148°C .
- Spectroscopic Trends: The ethenesulfonamide C=C stretch (~1600 cm⁻¹ in IR) and sulfonamide S=O absorption (~1340 cm⁻¹) are consistent across analogues . The target’s pyrimidinone ring would introduce additional NMR signals (e.g., δ 5.22 for pyrimidinone protons in related structures) .
Biological Activity
(E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide, with the CAS number 1334377-21-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is C21H21N3O3S, with a molecular weight of 395.5 g/mol. The compound features a pyrimidine ring, an ethylene sulfonamide moiety, and a phenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3S |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 1334377-21-7 |
Biological Activity
Research indicates that (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide exhibits various biological activities, including:
1. Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. In vitro assays revealed that it exhibits selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, compounds derived from similar structures showed IC50 values in the nanomolar range against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), suggesting that (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide may have comparable efficacy .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses antibacterial and antifungal activities, with minimal inhibitory concentrations (MICs) demonstrating effectiveness against several pathogenic strains . This broad-spectrum activity suggests potential therapeutic applications in treating infections.
3. Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For instance, similar compounds have been shown to inhibit the interaction between amyloid beta peptide and its binding partners, which is relevant in Alzheimer's disease . This highlights the potential neuroprotective effects of (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide.
Case Study 1: Anticancer Efficacy
A study investigating the antiproliferative effects of related pyrimidine derivatives reported that compounds similar to (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide exhibited selective cytotoxicity against tumorigenic cell lines with EC50 values ranging from 28 to 290 ng/mL . This suggests that this class of compounds could be further explored for their anticancer potential.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, several derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising antibacterial activity with MIC values below 50 μg/mL . This reinforces the potential application of these compounds in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
